4-tetradecenal, Z
CAS No.: 115018-49-0
Cat. No.: VC17049372
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115018-49-0 |
|---|---|
| Molecular Formula | C14H26O |
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | (Z)-tetradec-4-enal |
| Standard InChI | InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,14H,2-9,12-13H2,1H3/b11-10- |
| Standard InChI Key | MRSXTPSFUFLUIT-KHPPLWFESA-N |
| Isomeric SMILES | CCCCCCCCC/C=C\CCC=O |
| Canonical SMILES | CCCCCCCCCC=CCCC=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Tetradecenal, Z () belongs to the alkenal family, featuring a 14-carbon backbone with a double bond between carbons 4 and 5 in the Z (cis) configuration. The aldehyde group at the terminal carbon introduces polarity, influencing solubility and reactivity. The IUPAC name derives from the longest carbon chain containing the functional groups, with the double bond position and stereochemistry explicitly noted .
The compound’s structure is represented by the SMILES notation , and its InChIKey (MRSXTPSFUFLUIT-KHPPLWFESA-N) encodes stereochemical details . The Z configuration ensures that the higher-priority groups (methyl and hydrogen) on the double bond are on the same side, a feature critical to its spatial interactions and chemical behavior .
Spectroscopic and Computational Characterization
Infrared (IR) spectroscopy of 4-tetradecenal, Z reveals absorption bands at approximately 1720 cm, characteristic of the aldehyde carbonyl stretch, and 3000–2850 cm, corresponding to C-H vibrations in the alkene and alkyl chains . Nuclear magnetic resonance (NMR) data further resolve the structure: NMR shows a triplet for the aldehyde proton ( 9.5–9.8 ppm), a multiplet for the vinylic protons ( 5.3–5.5 ppm), and broad signals for the methylene groups ( 1.2–2.2 ppm).
Density Functional Theory (DFT) calculations predict key thermodynamic parameters, including a heat of formation () of -300.65 kJ/mol and a Gibbs free energy () of 47.70 kJ/mol . These values align with experimental data for similar alkenals, underscoring the compound’s stability under standard conditions.
Synthesis and Industrial Production
Synthetic Pathways
While direct synthesis protocols for 4-tetradecenal, Z are sparsely documented, analogous methods for Z-alkenes provide a framework. A recent breakthrough in Z-stereoretentive catalysis, utilizing dithiolate ligands, enables high-temperature alkene metathesis with preserved stereochemistry . Applied to tetradecenal synthesis, this approach could involve cross-metathesis of Z-4-tetradecene with acrolein derivatives, though substrate compatibility remains untested.
Alternative routes include:
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Partial Oxidation of Alcohols: Selective oxidation of (Z)-4-tetradecenol using pyridinium chlorochromate (PCC) or Swern conditions.
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Wittig Reaction: Reaction of tetradecyl triphenylphosphonium ylides with aldehydes to install the Z-alkene .
Challenges in Scalability
Industrial adoption faces hurdles due to the compound’s thermal sensitivity. At temperatures exceeding 150°C, Z-to-E isomerization becomes significant, degrading selectivity . Reactive distillation—a common industrial process—requires catalysts stable under harsh conditions, an area where traditional Mo and Ru catalysts falter. The dithioquinoxaline-based catalysts described in recent literature may offer a solution, maintaining >90% Z-selectivity at 150°C .
Physicochemical Properties
Thermodynamic and Physical Parameters
Key properties of 4-tetradecenal, Z are summarized below:
The compound’s low water solubility () and moderate lipophilicity () suggest preferential partitioning into lipid membranes or organic phases, a trait exploitable in fragrance delivery systems .
Reactivity Profile
The aldehyde group renders 4-tetradecenal, Z susceptible to nucleophilic attack, enabling condensation reactions (e.g., aldol addition) and reductions to alcohols. The Z-alkene participates in electrophilic additions, though steric hindrance from the cis configuration may slow reactions compared to E-isomers. Oxidative cleavage with ozone or potassium permanganate yields shorter-chain aldehydes and carboxylic acids.
Biological Significance and Applications
Role in Lipid Biochemistry
In marine organisms, 4-tetradecenal, Z occurs as a minor component of lipid peroxidation products. It contributes to plasmalogens—ether phospholipids critical for membrane fluidity and signaling—by serving as a precursor for alkenyl chains. Plasmalogens containing Z-alkenyl groups exhibit enhanced resistance to oxidative stress, suggesting a protective role in cellular membranes .
Fragrance and Flavor Industry
The compound’s low odor threshold (estimated <1 ppb) and green, citrus-like notes make it valuable in perfumery. Blends containing Z-4-tetradecenal enhance freshness in detergents and personal care products, though commercial use remains niche due to synthesis costs.
Agricultural Pheromones
Structural analogs like (Z)-9-tetradecenal are employed as sex pheromones in pest control (e.g., Ectomyelois ceratoniae) . 4-Tetradecenal, Z could serve as a synthon for such compounds, though field trials are pending.
Future Research Directions
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Catalyst Development: Optimizing dithioquinoxaline catalysts for 4-tetradecenal, Z synthesis could enable cost-effective production.
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Biological Studies: Investigating the compound’s role in neurodegenerative diseases linked to plasmalogen deficiency.
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Green Chemistry: Leveraging bio-sourced feedstocks (e.g., plant-derived fatty acids) for sustainable synthesis.
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